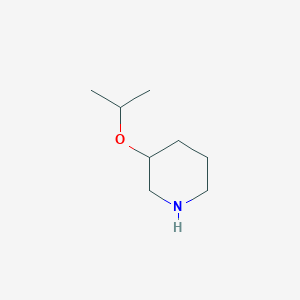

3-Isopropoxy-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIELPWFWJPVOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220175-72-3 | |

| Record name | 3-(propan-2-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Reactions of 3 Isopropoxy Piperidine and Its Derivatives

Reactivity of the Secondary Amine Functionality

The nitrogen atom in the piperidine (B6355638) ring is a key center of reactivity, participating in nucleophilic reactions, salt formation, and the formation of enamines and aminals.

Nucleophilic Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of 3-isopropoxy-piperidine (B1525201) confers nucleophilic character to the molecule. masterorganicchemistry.com This allows it to react with various electrophiles. The nucleophilicity of piperidine derivatives is generally higher than that of ammonia (B1221849) and primary amines. masterorganicchemistry.com For instance, piperidine exhibits significantly greater nucleophilicity compared to less sterically hindered secondary amines like morpholine, due to the electron-donating effect of the alkyl groups. masterorganicchemistry.com

This reactivity enables reactions such as alkylation and acylation at the nitrogen atom. The general principle involves the attack of the nitrogen's lone pair on an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. For example, piperidine can be alkylated with alkyl halides. ontosight.ai

Salt Formation and Protonation Equilibria

As a secondary amine, this compound is basic and readily forms salts with both inorganic and organic acids. google.com This property is fundamental to its handling and purification, often being converted to a more stable crystalline salt form. Common acids used for this purpose include hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, acetic acid, fumaric acid, maleic acid, citric acid, lactic acid, and tartaric acid. google.com The formation of these salts involves the protonation of the nitrogen atom, establishing an equilibrium that is dependent on the pKa of the amine and the pH of the solution. The basicity of piperidine is significantly higher than that of aromatic amines like pyridine (B92270), as the lone pair of electrons on the nitrogen in piperidine occupies an sp3 orbital and is more available for protonation. uoanbar.edu.iq

| Reactant | Product | Reaction Type |

| This compound | 3-Isopropoxy-piperidinium halide | Salt Formation |

| This compound | 3-Isopropoxy-piperidinium carboxylate | Salt Formation |

This table illustrates the general salt formation reactions of this compound with different types of acids.

Enamine and Aminal Formation

Secondary amines like this compound react with aldehydes and ketones to form enamines. orgoreview.commasterorganicchemistry.com This reaction is a cornerstone of organic synthesis, as enamines are versatile nucleophilic intermediates. makingmolecules.com The formation of an enamine involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The presence of an alpha-hydrogen on the aldehyde or ketone is crucial for the final deprotonation step that leads to the carbon-carbon double bond of the enamine. masterorganicchemistry.com

The mechanism proceeds through an initial carbinolamine intermediate, which then dehydrates to form an iminium ion. In the case of a secondary amine, this iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, a proton is removed from an adjacent carbon atom, resulting in the formation of the enamine. masterorganicchemistry.com

While less common, secondary amines can also participate in the formation of aminals, which are compounds with two amino groups attached to the same carbon atom. These are typically formed from the reaction of an aldehyde with an excess of the amine.

| Reactants | Product Type | Key Intermediate |

| This compound + Aldehyde/Ketone | Enamine | Iminium ion |

| This compound + Aldehyde | Aminal | Carbinolamine |

This table summarizes the formation of enamines and aminals from this compound.

Reactions Involving the Isopropoxy Group

The isopropoxy group attached to the piperidine ring at the 3-position also influences the molecule's reactivity, primarily through cleavage of the ether linkage or by participating in rearrangement reactions.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound can be cleaved under specific reaction conditions. This transformation is valuable for modifying the substituent at the 3-position of the piperidine ring. The specific methods for ether cleavage can vary, but often involve strong acids or other reagents capable of activating the ether oxygen. For instance, in related systems, ether cleavage can be a side reaction during other transformations. mdpi.com

Rearrangement Reactions Involving the Isopropoxy Moiety

While specific examples of rearrangement reactions directly involving the 3-isopropoxy group on a piperidine ring are not extensively documented in the provided search results, rearrangement reactions are a broad class of organic transformations where the carbon skeleton or functional groups of a molecule are rearranged. libretexts.org In principle, the isopropoxy group could participate in sigmatropic rearrangements, such as the Claisen or Cope rearrangements, if the molecule were appropriately functionalized to create the necessary unsaturated system. nih.govwikipedia.org For example, the aromatic Claisen rearrangement involves the evitachem.comevitachem.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol. researchgate.net While this compound itself does not fit this substrate profile, derivatives could potentially be synthesized to undergo such transformations.

Transformations at the Piperidine Ring Carbon Atoms

The carbon atoms of the piperidine ring in this compound can undergo several types of reactions, leading to a diverse range of functionalized derivatives.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic substitution reactions on the piperidine ring itself are not common due to the electron-rich nature of the saturated ring. However, electrophilic attack can occur on aromatic rings attached to the piperidine system. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The piperidine ring, in this context, can influence the regioselectivity of the substitution on the aryl group.

Nucleophilic substitution reactions can occur at the carbon atoms of the piperidine ring, particularly when a suitable leaving group is present. For instance, derivatives of 3-hydroxypiperidine (B146073) can be converted to compounds with other functionalities at the C-3 position. sigmaaldrich.com The isopropoxy group in this compound is generally a poor leaving group, making direct nucleophilic substitution at C-3 challenging under standard conditions. However, activation of the ether oxygen or transformation into a better leaving group could facilitate such reactions.

The reactivity of related systems, such as pentafluoropyridine, with nucleophiles like piperazine (B1678402) and hydroxybenzaldehydes, highlights the potential for nucleophilic substitution on activated heterocyclic rings. rsc.orgresearchgate.net In these cases, the position of substitution is dictated by the activating effect of the ring nitrogen.

Oxidative and Reductive Transformations of the Ring

The piperidine ring can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the piperidine ring can lead to the formation of various products, including piperidinones and the opening of the ring. bohrium.com The presence of an N-acyl group can facilitate oxidation to form N-acyliminium ions, which are valuable intermediates for further functionalization. nih.gov Hypervalent iodine reagents have been employed for the oxidation of N-protected piperidines, leading to α-functionalized products. nih.gov In some cases, oxidative cleavage of the piperidine ring can occur, providing access to acyclic amino aldehydes. researchgate.net

Reductive Transformations: The reduction of pyridine derivatives is a common method for the synthesis of piperidines. nih.gov This can be achieved through catalytic hydrogenation using various metal catalysts like rhodium and ruthenium. nih.govacs.orgresearchgate.net The reduction of pyridinium (B92312) salts can also lead to the formation of N-aryl piperidines through a reductive transamination process. acs.org Furthermore, the reduction of piperidinone derivatives can yield piperidines. nih.gov

Here is a data table summarizing some reductive transformations of piperidine precursors:

| Starting Material | Reagent/Catalyst | Product | Reference |

| Pyridinium Salts | Rhodium catalyst, HCOOH | N-Aryl Piperidines | acs.org |

| Pyridine Derivatives | Ruthenium(II) or Rhodium(I) catalyst | Piperidines | nih.gov |

| Piperidinone Derivatives | Various reducing agents | Piperidines | nih.gov |

Carbon-Carbon Bond Forming Reactions (e.g., Heck-type reactions)

Carbon-carbon bond formation on the piperidine ring allows for the introduction of various substituents. The Heck reaction, a palladium-catalyzed cross-coupling reaction, has been utilized to introduce aryl and vinyl groups onto piperidine scaffolds. rsc.orgresearchgate.net These reactions are often performed on unsaturated piperidine derivatives or by creating an appropriate handle on the ring for the coupling reaction to occur. For instance, a protocol involving an indium-mediated glyoxylate (B1226380) allylation, followed by a Heck coupling and a Rh-catalyzed cyclohydrocarbonylation, has been established to access polysubstituted pipecolic acids. rsc.org

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives has also been developed to synthesize 3-substituted tetrahydropyridines, which can be further reduced to 3-substituted piperidines. snnu.edu.cn

Ring-Opening and Fragmentation Pathways

The piperidine ring can be opened under specific conditions. Oxidative cleavage of the C=C bond in unsaturated piperidine precursors can lead to dicarbonyl compounds, which can then be used in subsequent ring-closing reactions to form different heterocyclic systems. nih.gov Photooxidation of N-arylaminopiperidines can selectively lead to acyclic aminoaldehydes or their acetals. researchgate.net

Mass spectrometry studies have revealed fragmentation pathways of piperidine alkaloids. A common fragmentation involves the neutral elimination of substituents, such as water or an acetic acid group from the ring. nih.gov The fragmentation of piperazine analogues, which share a similar heterocyclic core, often involves the cleavage of C-N bonds within the ring and between the ring and its substituents. xml-journal.net

Organometallic Transformations

Organometallic reagents play a crucial role in the functionalization of the piperidine ring, particularly in aryl-piperidine systems.

Lithiation and Borylation Reactions on Aryl-Piperidine Systems

Lithiation: Directed lithiation of N-Boc protected piperidines using organolithium bases like sec-butyllithium, often in the presence of a chiral ligand like (-)-sparteine, allows for the deprotonation at the C-2 position. nih.govwhiterose.ac.ukrsc.org The resulting organolithium species is configurationally stable at low temperatures and can be trapped with various electrophiles to introduce substituents at the C-2 position. nih.govnih.govacs.org This methodology has been extended to the kinetic resolution of 2-arylpiperidines. acs.org The lithiated intermediates can also undergo transmetalation with zinc chloride, followed by a palladium-catalyzed arylation. nih.govresearchgate.net

Borylation: Borylation reactions provide a pathway to introduce a versatile boronic ester functionality onto the piperidine ring system. A metal-free radical borylation of iodides, including those with a piperidine moiety, has been developed using bis(catecholato)diboron. d-nb.infonih.gov Furthermore, a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are derived from the partial reduction of pyridines, yields enantioenriched 3-boryl-tetrahydropyridines. These can be subsequently transformed into chiral piperidines. acs.org Pyridine has also been shown to catalyze the radical borylation of haloarenes. acs.org

Here is a data table summarizing some organometallic transformations on piperidine systems:

| Reaction Type | Reagent/Catalyst | Substrate | Product | Reference |

| Lithiation | sec-Butyllithium/(-)-sparteine | N-Boc-2-aryl-pyrrolidines/piperidines | Enantioenriched 2-aryl-pyrrolidines/piperidines | nih.gov |

| Lithiation-Trapping | n-BuLi, Electrophile | Enantioenriched N-Boc-2-aryl-4-methylenepiperidines | 2,2-Disubstituted piperidines | acs.org |

| Borylation | Bis(catecholato)diboron | Iodides with piperidine moiety | Borylated piperidines | d-nb.infonih.gov |

| Protoborylation | Cu(I) catalyst | 1,2-Dihydropyridines | Enantioenriched 3-boryl-tetrahydropyridines | acs.org |

| Radical Borylation | Pyridine | Haloarenes | Arylboronates | acs.org |

Grignard Reactions and Other Metal-Mediated Couplings

Detailed research findings on the direct participation of this compound in Grignard reactions and other metal-mediated couplings are not extensively available in the reviewed literature. However, related transformations involving piperidine derivatives and isopropoxy-substituted reagents provide insights into potential synthetic applications.

One patent describes the synthesis of 3-hydroxy-3-phenylpiperidine derivatives through the Grignard reaction of an N-protected 3-piperidone with a substituted phenylmagnesium halide. In this context, the isopropoxy group is mentioned as a possible substituent on the phenyl ring of the Grignard reagent. google.com This suggests the compatibility of the isopropoxy group under Grignard reaction conditions, which are fundamental for the formation of carbon-carbon bonds. libretexts.org

The broader field of metal-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura reactions, offers versatile methods for the functionalization of heterocyclic compounds, including piperidines. wikipedia.orgorganic-chemistry.orgacs.orgnih.govresearchgate.net These reactions typically involve a palladium or nickel catalyst to couple an organometallic reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.orgacs.org For instance, the Negishi coupling has been successfully applied to the direct α-arylation of N-Boc-4-silyloxy piperidines, demonstrating high diastereoselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed as a cross-coupling approach to access enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov

While specific examples detailing the use of this compound as a substrate in these named reactions are scarce, the general principles of these metal-mediated couplings are well-established for a variety of piperidine derivatives. researchgate.netsnnu.edu.cnnih.govmdpi.comnih.gov The stability of a 3-isopropoxy substituent on a pyridine ring has been noted in the context of the metabolic stability of certain compounds, which may have implications for its behavior in chemical reactions. researchgate.net

A patent related to the synthesis of piperidine precursors also lists isopropoxy among various alkoxy groups in the context of reactions involving Grignard reagents, further indicating the relevance of this functional group in the synthesis of complex piperidine structures. google.com

The following table summarizes the types of metal-mediated reactions that have been applied to the broader class of piperidine derivatives, which could potentially be adapted for derivatives of this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Grignard Reaction | Phenylmagnesium halide | N-protected-3-piperidone | 3-hydroxy-3-phenylpiperidine | google.com |

| Negishi Coupling | Pd₂(dba)₃ / SPhos | N-Boc-4-silyloxy-piperidine | α-Aryl-4-silyloxy-piperidine | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Bromopyridine derivatives | Aryl-substituted piperidines | mdpi.com |

| Rh-catalyzed Carbometalation | Rh(cod)(OH)]₂ / Ligand | Phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | snnu.edu.cnnih.gov |

This table presents examples of reactions on piperidine derivatives that are analogous to the types of transformations discussed.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Isopropoxy Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Isopropoxy-piperidine (B1525201).

Elucidation of Regio- and Stereoisomers using 1D (¹H, ¹³C) NMR

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

For instance, in a related compound, 1,3-dimethyl-3-isopropoxy-3-silapiperidine, the analysis of ¹H and ¹³C NMR spectra was crucial in determining the conformational preferences of the molecule. researchgate.net The chemical shifts of the piperidine (B6355638) ring protons and carbons are influenced by the position and orientation of the isopropoxy group. ipb.pt In piperidine itself, the α-carbon signal appears significantly downfield compared to cyclohexane, a trend that is also observed in substituted derivatives. ipb.pt

¹H NMR Data: The proton NMR spectrum of a piperidine derivative typically shows signals for the axial and equatorial protons of the ring, which can be distinguished by their coupling constants. The methine proton of the isopropoxy group would appear as a septet, while the methyl protons would be a doublet.

Table 1: Representative ¹H NMR Data for Substituted Piperidines.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Piperidine Ring Protons | 1.5-3.5 | Multiplet | - |

| Isopropoxy CH | 3.5-4.0 | Septet | ~6.0 |

¹³C NMR Data: The ¹³C NMR spectrum provides information on the number of distinct carbon environments. The carbon atoms of the piperidine ring will have characteristic chemical shifts, and the carbons of the isopropoxy group will also appear in specific regions of the spectrum. spectrabase.com

Table 2: Representative ¹³C NMR Data for Substituted Piperidines.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | 45-55 |

| Piperidine C3, C5 | 25-35 |

| Piperidine C4 | 20-30 |

| Isopropoxy CH | 65-75 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of this compound and determining its stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the isopropoxy group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of the C-H connections in the molecule. sdsu.eduprinceton.eduepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduprinceton.eduepfl.ch It is particularly useful for identifying the connection between the isopropoxy group and the piperidine ring at the C-3 position and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu This is crucial for determining the stereochemistry, such as the relative orientation of the isopropoxy group (axial or equatorial) on the piperidine ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. cdnsciencepub.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. researchgate.netmdpi.com This allows for the determination of the thermodynamic parameters for the conformational equilibrium, such as the energy barrier to ring inversion. researchgate.net In the case of 1,3-dimethyl-3-isopropoxy-3-silapiperidine, low-temperature NMR was used to show that the conformer with an axial methyl group and an equatorial isopropoxy group was predominant. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. arkat-usa.org This high precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. msaltd.co.ukbiocompare.com The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For piperidine derivatives, fragmentation often involves the loss of substituents or cleavage of the ring. nih.govnih.gov The analysis of the fragment ions can help to confirm the position of the isopropoxy group on the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in the polarizability of the molecule's electron cloud. ucl.ac.ukarxiv.org

For this compound, the spectra are expected to be dominated by the characteristic vibrations of the piperidine ring, the isopropoxy group, and the secondary amine. The piperidine ring itself gives rise to a complex series of absorptions due to C-H stretching, bending, and ring vibrations. nih.govnih.gov The presence of the isopropoxy substituent at the C3 position introduces additional vibrational modes associated with the C-O-C ether linkage and the isopropyl group.

Expected Vibrational Modes:

The key functional groups and their anticipated vibrational frequencies in the IR and Raman spectra of this compound are summarized in the table below. The assignment of these bands is based on established group frequencies for similar aliphatic amines and ethers. nih.govcore.ac.uk

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium-Weak | Weak |

| C-H Stretch (asymmetric & symmetric) | Alkyl (CH₃, CH₂, CH) | 2975 - 2850 | Strong | Strong |

| C-O-C Stretch (asymmetric) | Ether | 1140 - 1085 | Strong | Weak |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium | Medium |

| N-H Bend | Secondary Amine | 1650 - 1580 | Medium | Weak |

| CH₂ Scissoring | Piperidine Ring | 1480 - 1440 | Medium | Medium |

| CH₃ Bending (asymmetric & symmetric) | Isopropyl Group | 1470 - 1450 & 1385 - 1365 | Medium | Medium |

| C-O-C Stretch (symmetric) | Ether | ~950 | Weak | Strong |

| Ring Vibrations | Piperidine Ring | 1200 - 800 | Medium-Strong | Medium-Strong |

Data in the table is predictive and based on typical vibrational frequencies for the respective functional groups.

The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a weak to medium band in the IR spectrum around 3350-3310 cm⁻¹. nih.gov The C-H stretching vibrations from the piperidine ring and the isopropoxy group will result in a series of strong bands in the 2975-2850 cm⁻¹ region. A prominent feature in the IR spectrum will be the strong asymmetric C-O-C stretching vibration of the ether linkage, anticipated between 1140 and 1085 cm⁻¹. Conversely, the symmetric C-O-C stretch is typically weak in the IR but strong in the Raman spectrum, appearing at a lower frequency.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the carbon backbone stretches, which often yield strong Raman signals. researchgate.net The combination of both IR and Raman data provides a comprehensive vibrational profile of this compound, allowing for unambiguous functional group confirmation and detailed structural analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a specific crystal structure for this compound is not publicly available, its solid-state geometry can be predicted based on the well-established conformational analysis of piperidine derivatives. nih.govresearchgate.net The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. The isopropoxy group at the C3 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, it is highly probable that the bulkier isopropoxy group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the ring. In the solid state, intermolecular forces, particularly hydrogen bonding involving the N-H proton of the piperidine ring and the oxygen atom of a neighboring molecule, could play a significant role in the crystal packing. mdpi.com

Predicted Molecular Geometry Parameters:

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (average) | Piperidine Ring | ~1.47 |

| C-C (average) | Piperidine Ring | ~1.53 |

| C-O (ether) | C(ring)-O | ~1.43 |

| C-O (ether) | O-C(isopropyl) | ~1.43 |

| C-H (average) | ~1.09 | |

| N-H | ~1.01 | |

| Bond Angles (°) | ||

| C-N-C | Piperidine Ring | ~111 |

| C-C-N | Piperidine Ring | ~110 |

| C-C-C | Piperidine Ring | ~111 |

| C-O-C | Ether Linkage | ~112 |

Data in the table is based on typical bond lengths and angles for piperidine and ether structures found in crystallographic databases.

The determination of the actual crystal structure of this compound through X-ray diffraction would be necessary to confirm these predictions and provide definitive information on its solid-state conformation, including the precise torsional angles and the nature of the intermolecular interactions that govern its crystal lattice.

Theoretical and Computational Studies of 3 Isopropoxy Piperidine Systems

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the molecular properties of 3-isopropoxy-piperidine (B1525201). These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of the molecule.

Prediction of Electronic Structure and Reactivity

DFT calculations can be employed to predict the electronic structure of this compound, offering insights into its reactivity. researchgate.net By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the piperidine (B6355638) ring, with its lone pair of electrons, is expected to be a primary site for protonation and other electrophilic interactions. The oxygen atom of the isopropoxy group also influences the electronic distribution within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. researchgate.net The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, while the LUMO may be distributed over the carbon skeleton.

Table 1: Illustrative Reactivity Descriptors Calculated using DFT for a Generic Piperidine Derivative

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity; a larger gap suggests greater stability. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | -1.2 eV | Energy released when an electron is added. |

Note: These are hypothetical values for illustrative purposes and would need to be calculated specifically for this compound.

Conformational Analysis and Energy Minima Determination

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. researchgate.net The isopropoxy substituent at the 3-position can exist in either an axial or equatorial orientation. Quantum chemical calculations are essential for determining the relative energies of these conformers and identifying the global energy minimum.

Computational studies on substituted piperidines have shown that the preferred conformation is influenced by a delicate balance of steric and electronic effects. nih.gov For this compound, the bulky isopropoxy group would generally be expected to favor the equatorial position to minimize 1,3-diaxial interactions. However, stereoelectronic effects, such as hyperconjugation, can also play a role. DFT calculations can quantify the energy difference between the axial and equatorial conformers, providing a prediction of their relative populations at a given temperature. acs.orgwhiterose.ac.uk

Table 2: Calculated Relative Energies of Conformers for a Substituted Piperidine

| Conformer | Method | Relative Energy (kcal/mol) |

| Equatorial | B3LYP/6-31G | 0.00 |

| Axial | B3LYP/6-31G | 1.5 - 2.5 |

Note: The values are typical for a moderately sized substituent on a piperidine ring and serve as an example.

Transition State Analysis and Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, including the identification of transition states. researchgate.net For reactions involving this compound, such as N-alkylation or oxidation, DFT methods can be used to locate the transition state structures connecting reactants and products.

The geometry and energy of the transition state provide critical information about the reaction mechanism and the activation energy barrier. researchgate.net Vibrational frequency analysis is performed on the calculated transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. whiterose.ac.ukresearchgate.net This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts. amu.edu.pl These predictions are highly sensitive to the molecular geometry, and by comparing the calculated shifts for different conformers with experimental spectra, the dominant conformation in solution can be determined.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and intensities. researchgate.net The calculated spectra can be used to assign the vibrational modes observed in experimental spectra, providing a detailed picture of the molecular vibrations.

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Piperidine Derivative

| Carbon Atom | Experimental (ppm) | Calculated (ppm) |

| C2 | 52.1 | 52.5 |

| C3 | 35.8 | 36.1 |

| C4 | 26.3 | 26.0 |

| C5 | 28.9 | 28.7 |

| C6 | 52.1 | 52.5 |

Note: These are illustrative values and demonstrate the typical level of agreement between experimental and calculated NMR data.

Molecular Dynamics Simulations

While quantum chemical calculations are powerful for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net

Conformational Flexibility and Solvent Effects

MD simulations can provide a detailed picture of the conformational flexibility of this compound in different environments. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), the influence of the solvent on the conformational equilibrium between the axial and equatorial forms can be investigated. researchgate.net

The simulation tracks the trajectories of all atoms over time, allowing for the analysis of various properties such as root-mean-square deviation (RMSD), radial distribution functions, and hydrogen bonding interactions. researchgate.net This provides insights into how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences and dynamics of the piperidine ring and the isopropoxy substituent. MD simulations are particularly useful for understanding how the molecule behaves in a more realistic, biological-like environment. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationship Modeling

The exploration of the chemical space occupied by this compound and its analogs is greatly enhanced through the use of theoretical and computational modeling. These in silico methods provide a powerful lens through which to view and predict the intricate relationships between a molecule's three-dimensional structure and its chemical reactivity and selectivity. By constructing and analyzing computational models, researchers can gain deep insights into how the introduction of the 3-isopropoxy group onto the piperidine scaffold influences its behavior in chemical reactions, guiding the design of new derivatives with tailored properties.

At the heart of structure-reactivity and structure-selectivity relationship modeling lies the principle that the chemical behavior of a molecule is a direct consequence of its structural and electronic properties. For this compound, key determinants of its reactivity include the conformational preferences of the piperidine ring, the electronic effects of the isopropoxy substituent, and the steric hindrance it imposes.

Computational models, often employing quantum mechanical calculations, can elucidate the electronic landscape of the molecule. For instance, the isopropoxy group, being an electron-donating group, is expected to increase the electron density on the piperidine ring, particularly at the nitrogen atom. This enhanced nucleophilicity of the nitrogen can have a profound impact on its reactivity in reactions such as alkylation or acylation. The extent of this electron donation can be quantified through calculated parameters such as atomic charges and molecular orbital energies.

Furthermore, the steric bulk of the isopropoxy group at the 3-position plays a crucial role in governing the selectivity of reactions. In reactions involving an approaching reagent, the isopropoxy group can shield one face of the piperidine ring, leading to a preference for attack from the less hindered face. This diastereoselectivity is a critical aspect of stereocontrolled synthesis, and computational modeling can predict the favored transition states and, consequently, the major product isomer.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in molecular structure with changes in reactivity or other properties. For a series of 3-substituted piperidine derivatives, a QSAR model might be developed to predict their reaction rates or equilibrium constants. The model would be built upon a set of molecular descriptors calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A hypothetical QSAR study on a series of 3-alkoxy-piperidines could reveal a correlation between the size of the alkoxy group and the rate of a specific reaction. The data might show that as the steric bulk of the alkoxy group increases (from methoxy (B1213986) to isopropoxy to tert-butoxy), the reaction rate decreases due to increased steric hindrance at the reaction center.

The following interactive data table illustrates a hypothetical set of calculated molecular descriptors for a series of 3-substituted piperidine analogs. Such data would form the basis for building a QSAR model to understand structure-reactivity relationships.

| Compound | Substituent (R) | Steric Hindrance (Calculated van der Waals Volume, ų) | Nitrogen Atom Partial Charge (Calculated, a.u.) | Predicted Relative Reactivity (Hypothetical) |

| Piperidine | H | 54.3 | -0.25 | 1.00 |

| 3-Methoxy-piperidine | OCH₃ | 78.5 | -0.28 | 0.85 |

| 3-Ethoxy-piperidine | OCH₂CH₃ | 92.1 | -0.29 | 0.78 |

| This compound | OCH(CH₃)₂ | 105.7 | -0.30 | 0.70 |

| 3-tert-Butoxy-piperidine | OC(CH₃)₃ | 119.3 | -0.31 | 0.62 |

Note: The values presented in this table are for illustrative purposes to demonstrate the principles of structure-reactivity relationship modeling and are not based on actual experimental data.

Similarly, structure-selectivity relationships can be modeled. For instance, in a reaction that can lead to two different products (e.g., axial vs. equatorial substitution), computational modeling can be used to calculate the activation energies for the two competing pathways. The difference in these activation energies (ΔΔG‡) can then be used to predict the selectivity of the reaction.

A hypothetical study on the selectivity of N-alkylation of various 3-alkoxy-piperidines could yield the following data:

| Compound | Substituent (R) | ΔG‡ (axial attack, kcal/mol) | ΔG‡ (equatorial attack, kcal/mol) | Predicted Selectivity (Equatorial:Axial) |

| 3-Methoxy-piperidine | OCH₃ | 15.2 | 14.5 | 5.8 : 1 |

| 3-Ethoxy-piperidine | OCH₂CH₃ | 15.8 | 14.8 | 7.9 : 1 |

| This compound | OCH(CH₃)₂ | 16.5 | 15.0 | 12.9 : 1 |

| 3-tert-Butoxy-piperidine | OC(CH₃)₃ | 17.8 | 15.5 | 25.1 : 1 |

Note: The values presented in this table are for illustrative purposes to demonstrate the principles of structure-selectivity relationship modeling and are not based on actual experimental data.

These theoretical and computational approaches are invaluable in modern chemical research. They not only provide a framework for understanding the fundamental principles that govern chemical reactions but also offer a predictive tool to guide the synthesis of new molecules with desired properties, thereby accelerating the pace of discovery. The application of these methods to the this compound system allows for a detailed exploration of its chemical personality and its potential for use in various chemical applications.

Advanced Research Directions and Future Perspectives on 3 Isopropoxy Piperidine

Innovations in Stereoselective Synthesis Methodologies

The development of efficient and highly selective synthetic routes to enantiomerically pure 3-substituted piperidines, including 3-isopropoxy-piperidine (B1525201), remains a significant challenge in organic chemistry. Traditional methods often involve lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or resolution techniques like chiral high-performance liquid chromatography (HPLC), which can be inefficient and costly.

Recent innovations are focused on catalytic enantioselective methods that can provide access to these valuable compounds in a more atom-economical and scalable manner. One promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine (B92270) derivatives. This method allows for the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. Another strategy involves the dearomatization of pyridiniums using a combination of oxidase and reductase enzymes, offering a chemo-enzymatic route to enantioenriched 3-substituted piperidines.

Furthermore, the development of chiral-hydrazone based asymmetric synthesis provides a non-carbohydrate approach to 1,3,4,5-tetrasubstituted piperidines, which could be adapted for the synthesis of specific stereoisomers of this compound derivatives. The use of exocyclic chirality to induce stereoselectivity in condensation reactions also presents a viable pathway to enantiopure piperidines.

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For piperidine (B6355638) derivatives, this translates to the development of processes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

One-pot multicomponent reactions (MCRs) are a particularly attractive strategy for the sustainable synthesis of highly functionalized piperidines. These reactions allow for the formation of multiple chemical bonds in a single operation, reducing the number of steps and purification procedures required. The use of environmentally benign and reusable catalysts, such as nano γ-alumina supported antimony(V) chloride or bismuth(III) nitrate (B79036) pentahydrate, is also a key aspect of developing greener synthetic methods.

Electrosynthesis is emerging as another powerful tool for the green and efficient synthesis of piperidine derivatives. By using electricity to drive chemical reactions, the need for stoichiometric and often toxic reagents can be eliminated. Flow microreactors further enhance the efficiency and safety of these electrochemical processes.

Future efforts will likely focus on expanding the scope of MCRs to include a wider range of starting materials for the synthesis of this compound and its analogues. The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, will also be a priority. Furthermore, the integration of flow chemistry with other green technologies, such as microwave irradiation or sonication, could lead to even more efficient and sustainable synthetic processes.

Exploration of Unprecedented Reactivity of the Isopropoxy-piperidine Scaffold

The reactivity of the piperidine ring and the isopropoxy group offers numerous opportunities for further functionalization and the creation of novel molecular architectures. While the fundamental reactivity of piperidines is well-established, there is still potential to uncover unprecedented reaction pathways.

For instance, the strategic placement of the isopropoxy group at the 3-position can influence the conformational preferences of the piperidine ring, which in turn can affect its reactivity. This could be exploited in stereoselective transformations where the conformation of the substrate dictates the stereochemical outcome of the reaction.

Recent research has shown that the functionalization of the piperidine ring can be achieved through various methods, including C-H activation, ring-opening reactions, and dearomative spirocyclization. The development of new catalytic systems, particularly those based on earth-abundant and non-toxic metals like iron, holds promise for discovering novel transformations of the piperidine scaffold.

Future investigations could explore the use of photoredox catalysis to enable new types of bond formations at the piperidine ring under mild conditions. The unique electronic properties of the isopropoxy group could also be leveraged to control the regioselectivity of these reactions. Furthermore, the exploration of cascade reactions that combine multiple transformations in a single pot could lead to the rapid construction of complex molecules based on the this compound core.

Synergistic Integration of Experimental and Computational Approaches for Design

The combination of experimental and computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can provide valuable insights into its conformational landscape, electronic properties, and potential interactions with biological targets or other molecules.

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to predict the most stable conformations of this compound and its derivatives. This information is crucial for understanding its reactivity and for designing molecules with specific three-dimensional structures. For example, computational studies can help rationalize the stereochemical outcomes of reactions and guide the development of more selective catalysts.

In the design of new functional molecules, computational screening can be used to virtually evaluate large libraries of potential derivatives, prioritizing those with the most promising properties for experimental synthesis and testing. This approach can significantly accelerate the discovery process and reduce the resources required for research and development.

The future of this field lies in the development of more accurate and efficient computational models that can better predict the properties and behavior of molecules like this compound. The integration of machine learning and artificial intelligence with computational chemistry could further enhance our ability to design novel compounds with desired functionalities. The synergistic feedback loop between computational prediction and experimental validation will continue to be a powerful engine for innovation.

Potential for Derivatization into Novel Functional Materials and Chemical Probes

The versatile scaffold of this compound makes it an attractive building block for the development of novel functional materials and chemical probes. By introducing different functional groups onto the piperidine ring or the isopropoxy moiety, a wide range of properties can be engineered.

For example, the incorporation of fluorophores or other reporter groups could lead to the creation of chemical probes for studying biological processes. These probes could be designed to selectively bind to specific proteins or other biomolecules, allowing for their visualization and quantification in living cells. The development of covalent chemical probes, which form a stable bond with their target, is a particularly promising area of research.

In the realm of functional materials, this compound derivatives could be explored as components of polymers, liquid crystals, or other advanced materials. The specific stereochemistry and conformational properties of the piperidine ring can be used to control the self-assembly and macroscopic properties of these materials.

Future research will likely focus on the rational design of this compound derivatives with tailored properties for specific applications. This will involve a deep understanding of structure-property relationships, which can be elucidated through a combination of experimental and computational methods. The development of efficient and modular synthetic strategies for the derivatization of the this compound scaffold will be crucial for realizing its full potential in these exciting areas of research.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Isopropoxy-piperidine while minimizing side-product formation?

- Methodology :

- Use reaction parameter variation (temperature, solvent, catalyst ratio) to assess yield and purity via HPLC or GC-MS analysis .

- Compare synthetic routes (e.g., nucleophilic substitution vs. catalytic coupling) and evaluate scalability using Design of Experiments (DoE) frameworks .

- Reference spectroscopic data (NMR, IR) from PubChem or NIST to validate structural integrity .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- Combine -NMR and -NMR to confirm the piperidine ring structure and isopropoxy group placement .

- Use LC-MS to detect impurities and quantify purity thresholds (>98%) .

- Cross-reference retention indices and fragmentation patterns with established databases (e.g., PubChem) to resolve ambiguities .

Q. What are the foundational biological or pharmacological activities reported for this compound derivatives?

- Methodology :

- Conduct a systematic literature review using frameworks like PICO (Population: enzyme/receptor models; Intervention: compound derivatives; Comparison: control ligands; Outcome: binding affinity/IC) .

- Extract data from primary sources (e.g., Journal of Medicinal Chemistry) and exclude non-peer-reviewed platforms like BenchChem .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence the reactivity of this compound in catalytic systems?

- Methodology :

- Perform computational modeling (DFT or molecular dynamics) to analyze orbital interactions and steric hindrance .

- Validate predictions experimentally via kinetic studies under varying catalytic conditions (e.g., Pd/C vs. Rh-based catalysts) .

- Use X-ray crystallography to resolve 3D conformations and compare with simulated structures .

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound across studies?

- Methodology :

- Apply meta-analysis to identify methodological discrepancies (e.g., solvent polarity, temperature control) .

- Replicate conflicting experiments under standardized conditions (e.g., USP guidelines) and publish negative results to clarify uncertainties .

- Use accelerated stability testing (ICH Q1A) to assess degradation pathways under stress conditions (heat, light, humidity) .

Q. How can this compound be functionalized to enhance selectivity in multi-target drug discovery campaigns?

- Methodology :

- Design a combinatorial library with variations at the piperidine nitrogen and isopropoxy oxygen. Screen against target panels (e.g., kinases, GPCRs) .

- Apply structure-activity relationship (SAR) frameworks to correlate substituent effects with biological outcomes .

- Use cheminformatics tools (e.g., Schrödinger’s Suite) to predict ADMET properties early in the design phase .

Methodological Frameworks for Research Design

-

PICO Adaptation for Chemistry :

-

FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.